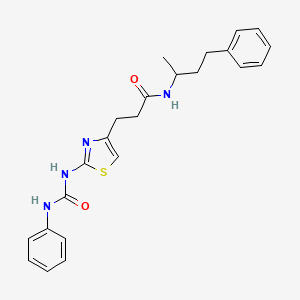![molecular formula C13H15BrN2O2 B2787053 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide CAS No. 2097926-07-1](/img/structure/B2787053.png)
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a hydroxycyclohexene moiety, and a pyridine carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Hydroxycyclohexene Moiety: This step involves the preparation of the hydroxycyclohexene intermediate, which can be synthesized through the reduction of cyclohexenone using a reducing agent such as sodium borohydride.
Amidation: The final step involves the coupling of the brominated pyridine with the hydroxycyclohexene intermediate to form the desired carboxamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the hydroxycyclohexene moiety can undergo oxidation to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxycyclohexene moiety can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-bromo-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide: Lacks the double bond in the cyclohexene ring.
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide: Contains a chlorine atom instead of bromine.
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-2-carboxamide: The carboxamide group is attached to the 2-position of the pyridine ring instead of the 3-position.
Uniqueness
The presence of the bromine atom and the specific positioning of the hydroxycyclohexene moiety and carboxamide group make 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide unique. These structural features can influence its reactivity, binding properties, and overall biological activity, distinguishing it from similar compounds.
特性
IUPAC Name |
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-11-6-10(7-15-8-11)12(17)16-9-13(18)4-2-1-3-5-13/h2,4,6-8,18H,1,3,5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMNHGRMZIJHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)

![1-[1-Bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-2-chloroethanone](/img/structure/B2786972.png)

![N-(2-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2786975.png)
![(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B2786978.png)




![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2786987.png)

![3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2786991.png)

